molecular formula C19H20N2O3S B2418785 N-(4-methylbenzyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 898419-39-1

N-(4-methylbenzyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

Cat. No.: B2418785
CAS No.: 898419-39-1
M. Wt: 356.44
InChI Key: CGLICLKYURMHCC-UHFFFAOYSA-N
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Description

N-(4-methylbenzyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a high-purity chemical reagent designed for research applications. This specialized compound features a pyrrolo[3,2,1-ij]quinoline core fused with a sulfonamide group, a structure known for its significant pharmacological potential. As part of the sulfonamide class, this scaffold is extensively investigated for its broad spectrum of biological activities, including antimicrobial and anticancer properties . Researchers value this compound for its potential as a key intermediate or building block in medicinal chemistry and drug discovery programs. The structural motif is similar to those found in compounds active as Type II topoisomerase inhibitors, which are a target for novel antibacterial agents . Furthermore, hybrid quinoline-sulfonamide complexes have demonstrated promising antimicrobial activity against resistant pathogens such as Staphylococcus aureus and Escherichia coli , making this compound of interest for developing new anti-infective therapies . The presence of the sulfonamide functional group also allows for potential investigation as a TRPM8 antagonist, which has implications for therapeutic areas including pain, inflammation, and oncology . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

N-[(4-methylphenyl)methyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S/c1-13-2-4-14(5-3-13)12-20-25(23,24)17-10-15-6-7-18(22)21-9-8-16(11-17)19(15)21/h2-5,10-11,20H,6-9,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGLICLKYURMHCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNS(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methylbenzyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antibacterial, anticancer, and enzyme inhibitory effects.

Chemical Structure and Properties

The molecular formula of this compound is C19H22N4O3SC_{19}H_{22}N_{4}O_{3}S. The compound features a pyrroloquinoline backbone with sulfonamide functionality that is crucial for its biological activity. The synthesis typically involves multi-step organic reactions including cyclization and functionalization processes .

1. Antibacterial Activity

Research indicates that derivatives of quinoline compounds exhibit varying degrees of antibacterial activity. For instance, compounds similar to N-(4-methylbenzyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline have been evaluated for their effectiveness against several bacterial strains. Studies show moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis .

2. Anticancer Properties

The anticancer potential of N-(4-methylbenzyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline has been explored in various in vitro studies. It has been observed that quinoline derivatives can inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. Notably, some derivatives demonstrated selective activity against breast and renal cancer cell lines .

3. Enzyme Inhibition

The compound has shown promise as an inhibitor of key enzymes involved in various physiological processes. For example:

  • Acetylcholinesterase Inhibition : Some studies have indicated that related quinoline derivatives can effectively inhibit acetylcholinesterase, suggesting potential applications in treating neurodegenerative diseases .
  • COX Inhibition : The anti-inflammatory properties are attributed to the inhibition of cyclooxygenase (COX) enzymes. This mechanism is critical in reducing inflammation and pain .

Case Studies

Case Study 1 : A study evaluating a series of quinoline derivatives found that specific modifications to the structure significantly enhanced antibacterial activity. The incorporation of sulfonamide groups was particularly beneficial in increasing the efficacy against resistant bacterial strains .

Case Study 2 : Another investigation focused on the anticancer effects of quinoline-based compounds demonstrated that certain derivatives could induce apoptosis in breast cancer cells through the activation of caspases .

Research Findings Summary

Activity TypeObserved EffectsReference
AntibacterialModerate to strong activity against Salmonella typhi and Bacillus subtilis
AnticancerInduces apoptosis in breast cancer cells
Enzyme InhibitionInhibits acetylcholinesterase and COX enzymes

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonamide Group

The sulfonamide moiety (-SO2_2NH-) undergoes nucleophilic substitution under alkaline conditions. For example:

  • Reaction with alkyl halides : Forms N-alkyl derivatives via deprotonation of the sulfonamide nitrogen, followed by alkylation.

  • Aminolysis : Reacts with primary amines (e.g., methylamine) to yield substituted sulfonamides, enabling structural diversification .

Key Conditions :

  • Base: K2_2CO3_3 or NaH in anhydrous DMF.

  • Temperature: 60–80°C.

  • Yield: ~70–85% for alkylation.

Oxidation and Reduction of the Tetrahydroquinoline Ring

The tetrahydroquinoline ring undergoes redox transformations:

  • Oxidation : Treating with KMnO4_4 in acidic conditions converts the tetrahydro ring to a fully aromatic quinoline system, forming 4-oxo-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide derivatives .

  • Reduction : Catalytic hydrogenation (H2_2, Pd/C) saturates the pyrrolo ring, producing decahydro analogues.

Impact :

  • Aromaticity increases stability but reduces solubility.

  • Saturation enhances conformational flexibility for biological targeting .

Cycloaddition Reactions

The pyrrolo moiety participates in [3+2] cycloadditions with dipolarophiles like nitrile oxides:

  • Example : Reaction with benzonitrile oxide forms a fused isoxazoline ring, expanding the heterocyclic system .

Conditions :

  • Solvent: Toluene at reflux.

  • Catalyst: None (thermal activation).

  • Yield: ~50–60% .

Functionalization of the Carbonyl Group

The 4-oxo group undergoes condensation reactions:

  • Schiff Base Formation : Reacts with aromatic amines (e.g., aniline) to form imine derivatives .

  • Grignard Addition : Organomagnesium reagents (e.g., MeMgBr) add to the carbonyl, generating secondary alcohols .

Applications :

  • Imine derivatives serve as intermediates for metal-chelating agents .

  • Alcohol products are precursors for esterification.

Esterification and Amidation

The sulfonamide group facilitates ester/amide bond formation:

  • Esterification : Reacts with acyl chlorides (e.g., acetyl chloride) in pyridine to form sulfonate esters .

  • Amidation : Coupling with carboxylic acids via EDC/HOBt yields sulfonamide-linked amides .

Optimized Protocol :

ReagentSolventTemperatureYield
Acetyl chloridePyridine0–25°C80%
EDC/HOBtDCM25°C75%

Ring-Opening Reactions

Under strong acidic conditions (e.g., H2_2SO4_4), the pyrrolo ring undergoes hydrolysis:

  • Product : A linear sulfonamide-quinoline derivative with a free amine group .

  • Mechanism : Acid-catalyzed cleavage of the C-N bond in the pyrrolidine ring .

Applications :

  • Generates intermediates for synthesizing open-chain analogues with modified bioactivity.

Metal-Catalyzed Cross-Couplings

The aryl bromide substituent (if present) participates in Suzuki-Miyaura couplings:

  • Example : Reaction with phenylboronic acid forms biaryl derivatives .

  • Catalyst : Pd(PPh3_3)4_4, K2_2CO3_3 in dioxane/water .

Significance :

  • Enhances π-conjugation for optoelectronic applications .

Comparative Reactivity Table

Reaction TypeReagents/ConditionsKey Product FeaturesYield
Nucleophilic SubstitutionR-X, K2_2CO3_3, DMF, 80°CAlkylated sulfonamides70–85%
OxidationKMnO4_4, H2_2SO4_4, 50°CAromatic quinoline derivatives60–70%
CycloadditionNitrile oxide, toluene, refluxIsoxazoline-fused derivatives50–60%
Schiff Base FormationAniline, EtOH, refluxImine-linked analogues65–75%

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of N-(4-methylbenzyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide, and how can reaction conditions be optimized?

  • Methodological Answer : Cyclization reactions using aluminum chloride as a catalyst in high-boiling solvents like 1,2-dichlorobenzene at ~378 K are effective for forming the pyrroloquinoline core. Post-synthetic modifications, such as sulfonamide coupling, require careful control of stoichiometry and reaction time. Optimization involves adjusting solvent polarity (e.g., dichlorobenzene for cyclization) and catalyst loading to minimize side products. Purification via recrystallization (ethanol or ethyl acetate/hexane mixtures) improves purity .

Q. How can researchers confirm the structural identity and purity of this compound?

  • Methodological Answer : Combine spectroscopic (¹H NMR, IR) and crystallographic techniques. For example, ¹H NMR can identify characteristic peaks (e.g., methylbenzyl protons at δ ~1.15 ppm and aromatic protons in the quinoline core). X-ray crystallography resolves stereochemical ambiguities, as seen in related pyrroloquinoline derivatives, where intermolecular C–H⋯π interactions and hydrogen bonding patterns validate the structure . Purity is confirmed via elemental analysis (C, H, N) and thermal methods (TGA/DSC) to assess decomposition profiles .

Q. What solvent systems and chromatographic methods are suitable for purifying this sulfonamide derivative?

  • Methodological Answer : Use polar aprotic solvents (e.g., DMF or NMP) for solubility during reactions. For column chromatography, silica gel with gradients of ethyl acetate/hexane (1:3 to 1:1) effectively separates sulfonamide byproducts. Recrystallization from ethanol or ethanol/water mixtures enhances crystalline purity, as demonstrated in analogous quinoline syntheses .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved during structural elucidation?

  • Methodological Answer : Contradictions often arise from dynamic processes (e.g., tautomerism) or crystallographic disorder. For example, in related compounds, NMR may suggest a single isomer due to rapid equilibration, while X-ray reveals static disorder. Variable-temperature NMR or DFT calculations can model dynamic behavior. Cross-validation with IR (e.g., carbonyl stretches at ~1700 cm⁻¹) and mass spectrometry (m/z fragmentation patterns) provides additional evidence .

Q. What strategies address low yield in the final sulfonamide coupling step?

  • Methodological Answer : Low yields may stem from steric hindrance at the quinoline 8-position. Use activating agents like EDCI/HOBt or Mitsunobu conditions for sulfonamide formation. Alternatively, introduce a directing group (e.g., nitro) prior to sulfonylation, followed by reduction. Monitor reaction progress via LC-MS to optimize stoichiometry and reaction time .

Q. How can researchers investigate the compound’s potential biological activity, and what assays are appropriate?

  • Methodological Answer : Screen for antibacterial or enzyme inhibitory activity using microdilution assays (MIC determination) against Gram-positive/negative strains. For kinase inhibition, employ fluorescence-based ATPase assays. Computational docking (e.g., AutoDock Vina) into target proteins (e.g., DNA gyrase) provides mechanistic hypotheses. Prioritize in vitro cytotoxicity assays (e.g., MTT on mammalian cell lines) to evaluate selectivity .

Q. What crystallographic challenges arise in resolving the tetrahydro-4H-pyrroloquinoline core, and how are they mitigated?

  • Methodological Answer : Disorder in the tetrahydrofuran ring is common. Collect high-resolution data (≤0.8 Å) and refine using restraints for bond lengths/angles. For severe disorder, model alternate conformers with partial occupancy. In related structures, hydrogen bonding networks (e.g., N–H⋯O) stabilize the lattice, reducing thermal motion artifacts .

Data Contradiction Analysis

Q. How should researchers interpret conflicting thermal analysis (TGA/DSC) and XRPD data regarding crystallinity?

  • Methodological Answer : Discrepancies may indicate polymorphic transitions or amorphous content. Repeat TGA/DSC under controlled heating rates (e.g., 10 K/min) to detect hidden phase changes. Pair with variable-temperature XRPD to monitor structural transitions. For amorphous phases, solvent-mediated recrystallization (e.g., slurry conversion) can improve crystallinity .

Mechanistic Studies

Q. What mechanistic insights guide the design of analogs with improved stability?

  • Methodological Answer : The 4-oxo group is prone to hydrolysis under acidic/basic conditions. Stabilize via electron-withdrawing substituents (e.g., fluorine) on the benzyl group. MD simulations predict hydrolytic susceptibility, while Hammett plots correlate substituent effects with degradation rates. Accelerated stability studies (40°C/75% RH) validate analog stability .

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